
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes a thietan ring and a tetrahydrothiopyran ring with a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a [1+1+1+1+1+1] cyclization process has been developed to construct tetrahydro-2H-thiopyran 1,1-dioxides . This method utilizes a bound C-S synthon, which can be selectively used as a triple C1 unit and a sulfone source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfone group and the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as permanganate and reducing agents like hydrogen. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The sulfone group and the heterocyclic rings play a crucial role in its activity, allowing it to bind to specific enzymes or receptors and modulate their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-pyran-4-one: A related compound with a similar ring structure but lacking the sulfone group.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Another sulfur-containing heterocycle with different functional groups.
Uniqueness
2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to its combination of a thietan ring, a tetrahydrothiopyran ring, and a sulfone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H17NO2S2 |
|---|---|
Molekulargewicht |
235.4 g/mol |
IUPAC-Name |
N-[(1,1-dioxothian-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H17NO2S2/c11-14(12)4-2-1-3-9(14)5-10-8-6-13-7-8/h8-10H,1-7H2 |
InChI-Schlüssel |
ZPJLLQQKLAQRAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=O)(=O)C(C1)CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



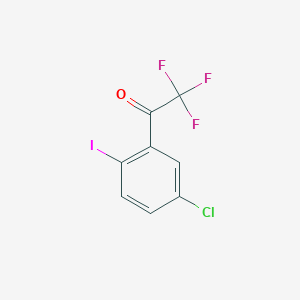
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)


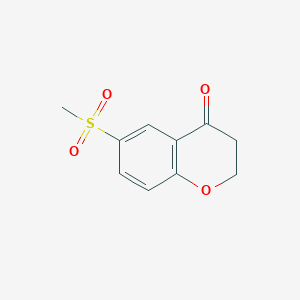
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
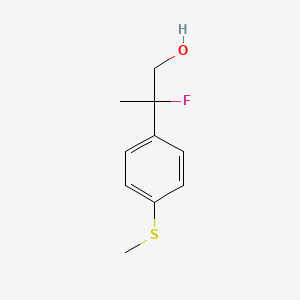
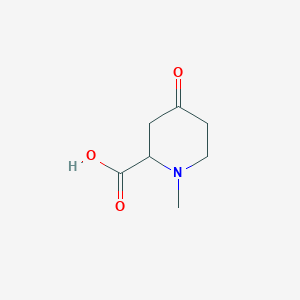
![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
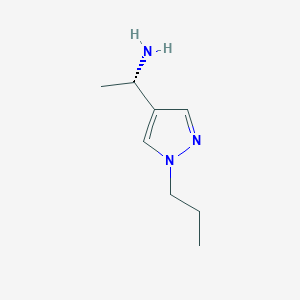
![1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
